[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate
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Description
Scientific Research Applications
Chemical Synthesis and Characterization
Research on compounds with similar structural features often focuses on the synthesis and characterization of novel chemical entities. For example, the study by Ukrainets et al. (2014) explores the cyclization reactions giving rise to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting the versatile chemistry of sulfone and cyano functionalities in heterocyclic compound synthesis (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Such studies provide foundational knowledge that can be applied to the synthesis of structurally complex sulfones and cyano compounds.
Heterocyclic Compound SynthesisThe development of methods for synthesizing heterocyclic compounds is a significant area of research due to their wide applications in medicinal chemistry and material science. For instance, the work by Elkholy and Morsy (2006) on synthesizing tetrahydropyrimido[4,5-b]quinoline derivatives from cyclohexanone showcases the interest in utilizing cyclic ketones and amino functionalities for generating bioactive heterocycles (Elkholy & Morsy, 2006). These methodologies could be relevant to the modification and functionalization of the core structure of "[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate."
Applications in Catalysis and Ligand Design
Compounds containing sulfone and amino groups are often studied for their potential as catalysts or ligands in various chemical reactions. The ability to design and synthesize compounds with specific electronic and steric properties makes them valuable tools in asymmetric synthesis and catalysis. Research such as the resolution of racemic 2-aminocyclohexanol derivatives by Schiffers et al. (2006) illustrates the use of chiral compounds in enantioselective catalysis, potentially applicable to derivatives of the compound (Schiffers, Rantanen, Schmidt, Bergmans, Zani, & Bolm, 2006).
Antimicrobial Activity
The structural motifs found in "this compound" may also lend themselves to investigations into antimicrobial properties. The incorporation of sulfone, cyano, and aromatic functionalities can influence the biological activity of compounds. Research by Darwish et al. (2014) into novel thiazole and pyridone derivatives bearing a sulfonamide moiety for antimicrobial applications is an example of how similar chemical functionalities are explored for their potential therapeutic uses (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O5S/c18-16(19)27(24,25)13-6-4-12(5-7-13)15(23)26-10-14(22)21-17(11-20)8-2-1-3-9-17/h4-7,16H,1-3,8-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDLMPQYYMJSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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